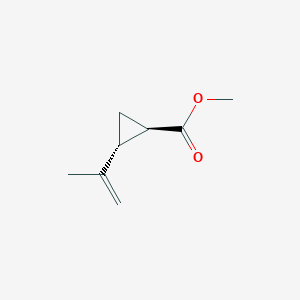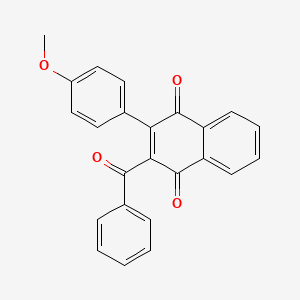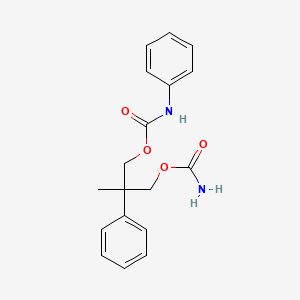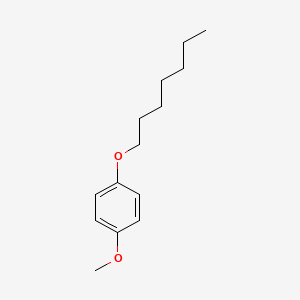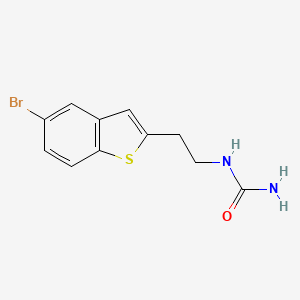
Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- is a chemical compound that belongs to the class of urea derivatives. This compound features a brominated benzothiophene moiety, which is known for its diverse biological activities. The presence of the bromine atom and the benzothiophene ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- typically involves the reaction of 2-(5-bromobenzo(b)thien-2-yl)ethylamine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C). The reaction may be catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzothiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted urea derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds or modified benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- is primarily related to its interaction with biological targets. The brominated benzothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Specific molecular targets and pathways involved include enzyme inhibition and modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, (2-(5-chlorobenzo(b)thien-2-yl)ethyl)-
- Urea, (2-(5-fluorobenzo(b)thien-2-yl)ethyl)-
- Urea, (2-(5-methylbenzo(b)thien-2-yl)ethyl)-
Uniqueness
Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the brominated compound may exhibit different pharmacokinetic properties compared to its chlorinated, fluorinated, or methylated counterparts.
Propiedades
Número CAS |
23799-96-4 |
|---|---|
Fórmula molecular |
C11H11BrN2OS |
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
2-(5-bromo-1-benzothiophen-2-yl)ethylurea |
InChI |
InChI=1S/C11H11BrN2OS/c12-8-1-2-10-7(5-8)6-9(16-10)3-4-14-11(13)15/h1-2,5-6H,3-4H2,(H3,13,14,15) |
Clave InChI |
XTWQZSCUCIAWMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=C(S2)CCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


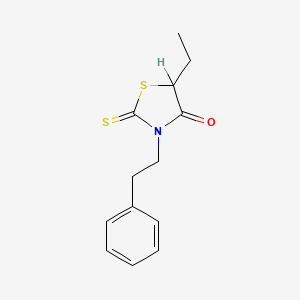
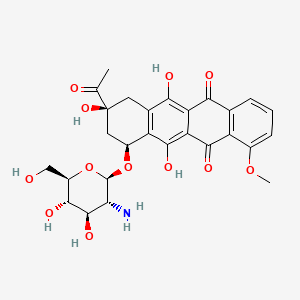
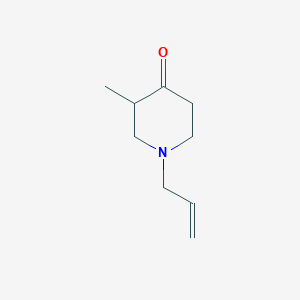
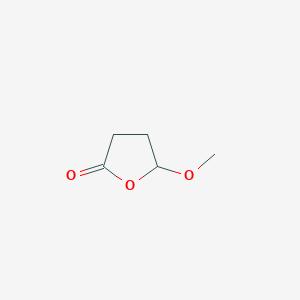

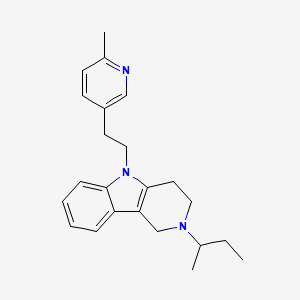
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)


